



structure elucidation of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

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Compound of Interest

1-Chloro-4-(trimethylsilyl)but-3-yn2-one

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This technical guide provides a comprehensive overview of the structure elucidation of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one**, a multifunctional building block with significant potential in organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents a combination of established synthetic protocols and predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous structures.

Molecular Structure and Key Features

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a highly functionalized molecule incorporating an α -chloro ketone, a carbonyl group, and a silyl-protected alkyne within a four-carbon chain. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, enabling selective reactions at other sites of the molecule.[1]

Caption: Molecular Structure of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one**.

Synthesis Protocol

A well-established method for the synthesis of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one** is the Friedel-Crafts-type acylation of **1**,2-bis(trimethylsilyl)acetylene with chloroacetyl chloride,

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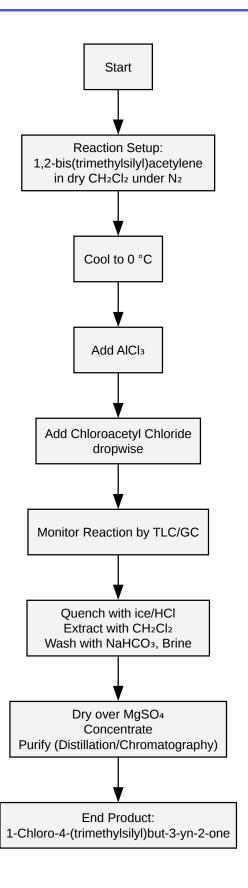


catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Acylation

- Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 1,2-bis(trimethylsilyl)acetylene in a dry, inert solvent (e.g., dichloromethane).
- Catalyst Addition: The solution is cooled to 0 °C, and aluminum trichloride is added portionwise while maintaining the temperature.
- Acylating Agent Addition: A solution of chloroacetyl chloride in the same solvent is added dropwise from the dropping funnel over a period of 30-60 minutes.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
 or gas chromatography (GC) until the starting material is consumed.
- Workup: The reaction mixture is carefully poured into a mixture of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is
 purified by vacuum distillation or column chromatography on silica gel to yield 1-Chloro-4(trimethylsilyl)but-3-yn-2-one.





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Caption: Workflow for the Synthesis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one.



Spectroscopic Data for Structure Elucidation (Predicted)

The following tables summarize the predicted spectroscopic data for **1-Chloro-4- (trimethylsilyl)but-3-yn-2-one**. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.2	Singlet	2Н	-CH₂Cl	The methylene protons adjacent to the chlorine and carbonyl group are expected to be significantly deshielded.
~ 0.2	Singlet	9Н	-Si(CH₃)₃	The nine equivalent protons of the trimethylsilyl group are highly shielded and appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment	Rationale
~ 185	C=O	The carbonyl carbon of a ketone is typically found in this downfield region.
~ 100	-C≡C-Si	The sp-hybridized carbons of the alkyne will appear in this characteristic range.
~ 95	-C≡C-Si	The sp-hybridized carbons of the alkyne will appear in this characteristic range.
~ 45	-CH₂Cl	The carbon atom attached to the electronegative chlorine atom is deshielded.
~ -1	-Si(CH₃)₃	The carbons of the trimethylsilyl group are highly shielded.

Table 3: Predicted IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Functional Group	Rationale
~ 2170	C≡C (Alkyne)	The carbon-carbon triple bond stretch is a characteristic absorption in this region.
~ 1720	C=O (Ketone)	The carbonyl stretch of an α-chloro ketone is typically at a slightly higher frequency than a simple ketone.
~ 1250, 840	Si-C	These are characteristic bending and stretching vibrations for the trimethylsilyl group.
~ 760	C-Cl	The carbon-chlorine stretch is expected in the fingerprint region.

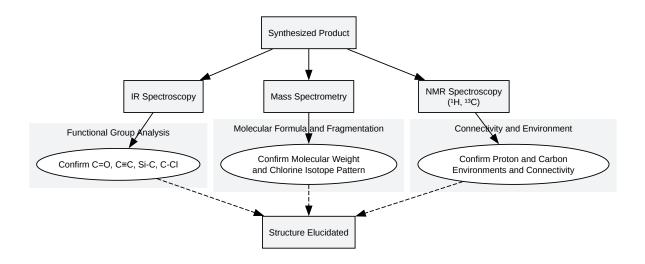
Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Fragment	Rationale
174/176	[M] ⁺	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine (35Cl/37Cl).
159/161	[M - CH₃]+	Loss of a methyl group from the TMS moiety.
73	[Si(CH3)3] ⁺	A common and often abundant fragment for trimethylsilyl compounds.
49/51	[CH ₂ Cl] ⁺	Fragment corresponding to the chloromethyl group.

Logical Workflow for Structure Elucidation



The structural confirmation of a newly synthesized batch of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one** would follow a logical progression of spectroscopic analyses.



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Caption: Logical workflow for the structure elucidation of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one**.

This guide provides a foundational understanding of the synthesis and structural characterization of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one**. Researchers and scientists can utilize this information for the planning of synthetic routes and for the interpretation of analytical data for this and structurally related compounds.

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References



- 1. 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | 18245-82-4 | Benchchem [benchchem.com]
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